molecular formula C6H7IN2 B1286429 3-Iodo-5-methylpyridin-2-amine CAS No. 211308-79-1

3-Iodo-5-methylpyridin-2-amine

Cat. No.: B1286429
CAS No.: 211308-79-1
M. Wt: 234.04 g/mol
InChI Key: GSRKHYYLAZKHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-methylpyridin-2-amine is a halogenated heterocyclic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of iodine and methyl groups on the pyridine ring significantly influences its chemical properties and reactivity.

Future Directions

The future directions for the study and application of 3-Iodo-5-methylpyridin-2-amine could include further exploration of its synthesis methods, investigation of its chemical reactions, and examination of its potential applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Iodo-5-methylpyridin-2-amine can be synthesized through various methods. One common approach involves the iodination of 5-methylpyridin-2-amine. This process typically uses iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters precisely. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-iodo-5-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity and specificity for certain targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-3-methylpyridin-2-amine
  • 5-Iodo-4-methylpyridin-2-ylamine
  • 5-Iodo-6-methylpyridin-2-ylamine
  • 5-Fluoro-3-iodo-pyridin-2-ylamine
  • 6-Iodo-pyridin-2-ylamine

Uniqueness

3-Iodo-5-methylpyridin-2-amine is unique due to the specific positioning of the iodine and methyl groups on the pyridine ring. This unique structure influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

3-iodo-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRKHYYLAZKHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571848
Record name 3-Iodo-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211308-79-1
Record name 3-Iodo-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-5-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-Iodo-5-methylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-Iodo-5-methylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-Iodo-5-methylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-Iodo-5-methylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-Iodo-5-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.